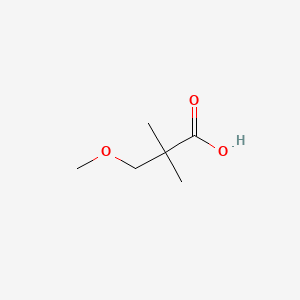

3-Methoxy-2,2-dimethylpropanoic acid

概述

描述

3-Methoxy-2,2-dimethylpropanoic acid is a chemical compound belonging to the class of carboxylic acids. It is a colorless and odorless solid that is soluble in water and a number of organic solvents. This compound has been the subject of research in several fields such as medicine, biochemistry, cosmetics, and the food industry.

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxy-2,2-dimethylpropanoic acid can be synthesized through various methods. One common method involves the reaction of 3-methoxy-2,2-dimethylpropanol with an oxidizing agent to form the corresponding carboxylic acid . Another method involves the hydrolysis of 3-methoxy-2,2-dimethylpropionitrile under acidic or basic conditions .

Industrial Production Methods

On an industrial scale, this compound is typically produced via the hydrocarboxylation of isobutene using carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient and yields high purity product suitable for various applications.

化学反应分析

Types of Reactions

3-Methoxy-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alcohols and amines in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or amides.

科学研究应用

3-Methoxy-2,2-dimethylpropanoic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of 3-Methoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with cellular receptors and signaling pathways .

相似化合物的比较

Similar Compounds

- 3-Methoxy-2,2-dimethylpropionic acid

- 3-Methoxypivalic acid

- 2-Methyl-2-methoxymethylpropionic acid

- Methoxypivalic acid

Uniqueness

3-Methoxy-2,2-dimethylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and dimethyl substitution make it more hydrophobic compared to similar compounds, affecting its solubility and reactivity .

生物活性

3-Methoxy-2,2-dimethylpropanoic acid (MDMPA) is a carboxylic acid known for its unique structural features, including a methoxy group and dimethyl substitutions. This compound's potential biological activities have garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of MDMPA, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C₇H₁₄O₃

Molecular Weight: 142.18 g/mol

Appearance: Colorless and odorless solid

Solubility: Soluble in polar solvents due to the presence of the methoxy and carboxylic acid groups.

The biological activity of MDMPA is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymes involved in metabolic pathways, leading to the formation of metabolites that can modulate cellular functions. Key mechanisms include:

- Enzyme Interaction: MDMPA may inhibit or activate specific enzymes, influencing metabolic processes.

- Receptor Modulation: The compound can interact with cellular receptors, altering signaling pathways associated with inflammation and pain perception.

- Metabolic Pathways: It participates in several metabolic pathways, potentially leading to anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Research indicates that MDMPA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This modulation suggests its potential use in treating inflammatory diseases.

Analgesic Properties

Preliminary studies suggest that MDMPA may possess analgesic effects. Its mechanism likely involves the inhibition of pain signaling pathways, possibly through interactions with cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.

Comparative Analysis with Similar Compounds

To understand the unique aspects of MDMPA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-2,2-dimethylpropionic acid | Similar methoxy group | Different hydrophobicity due to varying alkyl chains |

| 3-(4-Chlorophenyl)propanoic acid | Contains a chlorophenyl group | Varies in electronic properties affecting reactivity |

| 3-(3-Hydroxyphenyl)propanoic acid | Hydroxy group instead of methoxy | Affects solubility and potential biological activity |

Case Studies and Research Findings

-

In Vitro Studies on Inflammatory Response

- A study demonstrated that MDMPA significantly reduced IL-6 production in RAW 264.7 macrophages upon LPS stimulation, indicating its potential as an anti-inflammatory agent .

- Analgesic Activity Assessment

- Cytotoxicity Evaluation

Safety and Toxicology

While preliminary studies indicate promising biological activities for MDMPA, comprehensive toxicological evaluations are necessary to assess its safety profile. Current data suggest low toxicity at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential side effects.

常见问题

Q. Basic Synthesis and Optimization

Q. Q1: What are the optimal synthetic routes for 3-Methoxy-2,2-dimethylpropanoic acid, and how can reaction conditions be adjusted to maximize yield?

Methodological Answer: The synthesis of branched methoxypropanoic acids typically involves multi-step processes. For analogs like 3-Methoxy-2-(methoxymethyl)propanoic acid, esterification of methoxy-substituted alcohols followed by hydrolysis is a common approach . Key steps include:

- Ester Protection : Use methoxy groups to stabilize intermediates.

- Hydrolysis : Controlled acidic or basic conditions to avoid side reactions.

For this compound, similar strategies may apply, but steric hindrance from the dimethyl group requires precise temperature control (e.g., 0–5°C during nucleophilic substitutions) to prevent racemization or decomposition .

Q. Advanced Synthesis Challenges

Q. Q2: How can stereochemical purity be maintained during the synthesis of this compound derivatives with chiral centers?

Methodological Answer: Chiral resolution techniques are critical. For example:

- Enzymatic Catalysis : Lipases can selectively hydrolyze esters to retain desired stereochemistry .

- Chiral Auxiliaries : Use (R)- or (S)-configured reagents to direct asymmetric synthesis.

Advanced characterization via circular dichroism (CD) or X-ray crystallography is recommended to confirm stereochemical outcomes .

Q. Analytical Characterization

Q. Q3: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to resolve methoxy (-OCH) and dimethyl (-C(CH)) groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of COOH or methoxy groups).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1100 cm) stretches .

Q. Biological Activity and Mechanisms

Q. Q4: What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to assess impact on potency .

Note : Derivatives with fluorophenyl or benzyloxycarbonyl groups show enhanced bioactivity in related compounds, suggesting similar modifications could be explored .

Q. Stability and Degradation

Q. Q5: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH to simulate long-term storage.

- Light Sensitivity : Use amber glassware to prevent photodegradation of the methoxy group.

- pH-Dependent Hydrolysis : Monitor degradation in buffered solutions (pH 1–13) via HPLC .

Q. Comparative Analysis with Structural Analogs

Q. Q6: How do the physicochemical properties of this compound compare to its structural analogs?

Methodological Answer:

Q. Data Contradictions and Reproducibility

Q. Q7: How can researchers resolve contradictions in reported yields for this compound synthesis?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify impurities from incomplete hydrolysis or esterification .

- Collaborative Studies : Cross-validate results with independent labs using standardized protocols.

Q. Advanced Applications in Material Science

Q. Q8: What role can this compound play in designing functionalized polymers or catalysts?

Methodological Answer:

- Ligand Synthesis : Its branched structure can coordinate metals (e.g., Mo or Cu) for catalytic applications .

- Polymer Modification : Incorporate into polyesters to enhance thermal stability via steric shielding of ester bonds .

Q. Methodological Challenges in Scale-Up

Q. Q9: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat from hydrolysis steps.

- Purification : Optimize column chromatography or recrystallization to handle larger volumes .

- Waste Management : Neutralize acidic byproducts with CaCO before disposal .

Q. Computational Modeling

Q. Q10: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic attacks.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

属性

IUPAC Name |

3-methoxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLSQGRBROAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982790 | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-78-7 | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypivalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。